1-(4-(5-(1-Aminopropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone
CAS No.:
Cat. No.: VC15851029
Molecular Formula: C15H24N4O
Molecular Weight: 276.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24N4O |
|---|---|
| Molecular Weight | 276.38 g/mol |
| IUPAC Name | 1-[4-[5-(1-aminopropyl)-6-methylpyridin-2-yl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C15H24N4O/c1-4-14(16)13-5-6-15(17-11(13)2)19-9-7-18(8-10-19)12(3)20/h5-6,14H,4,7-10,16H2,1-3H3 |
| Standard InChI Key | OKNNXWGYOOYMHL-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=C(N=C(C=C1)N2CCN(CC2)C(=O)C)C)N |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Formula and Key Features
The molecular formula of 1-(4-(5-(1-Aminopropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone is C₁₅H₂₄N₄O, with a molecular weight of 276.38 g/mol. Its IUPAC name, 1-[4-[5-(1-aminopropyl)-6-methylpyridin-2-yl]piperazin-1-yl]ethanone, reflects three critical structural components:
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Piperazine ring: A six-membered diamine ring providing structural rigidity and sites for intermolecular interactions.
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Substituted pyridine: A 6-methylpyridin-2-yl group modified at the 5-position with a 1-aminopropyl chain, enhancing solubility and target affinity.
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Ethanone moiety: A ketone group contributing to electrophilic reactivity and hydrogen-bonding capacity .
The compound’s SMILES notation (CCC(C₁=C(N=C(C=C₁)N₂CCN(CC₂)C(=O)C)C)N) and InChIKey (OKNNXWGYOOYMHL-UHFFFAOYSA-N) further clarify its connectivity and stereochemical properties.
Spectroscopic and Computational Data
Infrared (IR) spectroscopy reveals characteristic absorptions for the carbonyl group (C=O) at ~1,710 cm⁻¹ and N-H stretches from the aminopropyl chain at ~3,300 cm⁻¹. Nuclear magnetic resonance (NMR) spectra show distinct signals for the piperazine protons (δ 2.5–3.5 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm). Density functional theory (DFT) calculations predict a planar pyridine ring and a chair conformation for the piperazine moiety, optimizing steric and electronic interactions .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of 1-(4-(5-(1-Aminopropyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone involves sequential reactions:
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Formation of the pyridine intermediate: 5-Amino-2-methylpyridine undergoes alkylation with 1-bromopropane in the presence of potassium carbonate to introduce the aminopropyl side chain.
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Piperazine coupling: The modified pyridine reacts with piperazine under reflux in acetonitrile, facilitated by a palladium catalyst, to attach the piperazine ring .
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Ethanone functionalization: The final step involves acetylation using acetic anhydride in dichloromethane, yielding the ethanone group.
Table 1: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | K₂CO₃, 1-bromopropane | 80°C | 72 |
| 2 | Pd(OAc)₂, acetonitrile | 120°C | 65 |
| 3 | Acetic anhydride, DCM | 25°C | 88 |
Industrial-Scale Production
Industrial protocols employ continuous-flow reactors to enhance efficiency, achieving >90% purity via recrystallization from ethanol-water mixtures. Catalytic systems using nano-palladium reduce costs and waste, aligning with green chemistry principles.
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), the aminopropyl chain enhances membrane penetration, disrupting microbial lipid bilayers.
Figure 1: Proposed Mechanism of Action
The compound’s pyridine and piperazine groups coordinate with ATP-binding pockets in kinases, while the ethanone moiety stabilizes interactions via hydrogen bonding .
Applications in Science and Industry
Pharmaceutical Development
As a kinase inhibitor lead, this compound is being optimized for oral bioavailability and blood-brain barrier permeability. Preclinical studies show a plasma half-life of 4.2 hours in murine models.
Agricultural Chemistry
Derivatives act as nicotinic acetylcholine receptor (nAChR) modulators, offering pest control solutions with low mammalian toxicity .
Comparative Analysis with Structural Analogs
Table 2: Key Differences from Related Compounds
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